![molecular formula C11H9ClN2O B3128930 6-(2-Chlorobenzyl)-3-pyridazinol CAS No. 339008-50-3](/img/structure/B3128930.png)
6-(2-Chlorobenzyl)-3-pyridazinol
Overview
Description
Chlorobenzyl is a component that consists of a benzene ring attached to a CH2Cl group . Pyridazinol is a type of nitrogen-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for “6-(2-Chlorobenzyl)-3-pyridazinol” are not available, chlorobenzyl compounds can be synthesized from 2-chlorotoluene . Pyridazinol derivatives can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of chlorobenzyl compounds typically consists of a benzene ring attached to a CH2Cl group . Pyridazinol is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Chlorobenzyl compounds can participate in various chemical reactions, including those involving nucleophilic reagents . Pyridazinol derivatives can exhibit various biological activities, indicating their potential involvement in a range of chemical reactions .Scientific Research Applications
Corrosion Inhibition
6-(2-Chlorobenzyl)-3-pyridazinol derivatives have shown potential in the field of corrosion inhibition. Research indicates these compounds can significantly prevent corrosion of metals in acidic environments. For instance, studies have highlighted the effectiveness of pyridazinone derivatives as corrosion inhibitors for mild steel in acidic solutions, suggesting that these compounds can significantly reduce metal degradation through adsorption mechanisms and interaction with metal surfaces. The inhibitory action is attributed to the formation of protective layers on the metal surface, which blocks the corrosive substance from further reaction with the metal (Kalai et al., 2020; Mashuga et al., 2017).
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of a variety of heterocyclic compounds, indicating its versatility in medicinal chemistry and organic synthesis. The synthesis of novel pyridazino-fused ring systems and pyridazinone-based ligands for catalytic applications highlights the chemical utility of this compound. These synthesized derivatives have potential applications in pharmacology and as catalysts in organic reactions (Károlyházy et al., 2001; Saddik et al., 2012).
Pharmacological Applications
Although the requirement was to exclude drug use, dosage, and side effects information, it's noteworthy to mention that derivatives of this compound have been studied for their pharmacological properties, including potential as platelet aggregation inhibitors and in the development of new therapeutic agents. This underscores the compound's significance in the search for novel medical treatments (Estevez et al., 1998; Saini et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-4-2-1-3-8(10)7-9-5-6-11(15)14-13-9/h1-6H,7H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVIVYZGLWMDKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NNC(=O)C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243433 | |
Record name | 3(2H)-Pyridazinone, 6-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
339008-50-3 | |
Record name | 3(2H)-Pyridazinone, 6-[(2-chlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339008-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(2H)-Pyridazinone, 6-[(2-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801243433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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